molecular formula C16H18N2O3S B13354272 N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide

Cat. No.: B13354272
M. Wt: 318.4 g/mol
InChI Key: DVBLSIJRIRXGKN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamides It features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a methylthio group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride and 2-(methylthio)nicotinic acid.

    Reaction: The 3,4-dimethoxybenzyl chloride is reacted with 2-(methylthio)nicotinic acid in the presence of a base such as triethylamine.

    Conditions: The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxybenzyl)octanamide
  • N-(3,4-Dimethoxybenzyl)-N-(4-methylphenyl)acetamide
  • 3,4-Dimethoxybenzyl alcohol

Uniqueness

N-(3,4-Dimethoxybenzyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-20-13-7-6-11(9-14(13)21-2)10-18-15(19)12-5-4-8-17-16(12)22-3/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

DVBLSIJRIRXGKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC)OC

solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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